

Hemoglobin Columbia Missouri alpha globin gene mutation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

Cat. No.: *B1178030*

[Get Quote](#)

An In-depth Technical Guide to **Hemoglobin Columbia Missouri**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Columbia Missouri is a rare, high-oxygen-affinity structural variant of hemoglobin A (HbA). It results from a point mutation in one of the alpha-globin genes (HBA1 or HBA2). Structurally, it is defined as $\alpha_2[88(F9) \text{ Ala} \rightarrow \text{Val}]\beta_2$.^[1] This substitution occurs at the 88th amino acid position of the alpha-globin chain, where alanine is replaced by valine.^[1]

The primary clinical significance of this variant is its increased avidity for oxygen, which leads to reduced oxygen delivery to peripheral tissues. This tissue hypoxia stimulates erythropoietin production, resulting in a compensatory erythrocytosis (an increase in red blood cell mass).^[1] Individuals with this hemoglobinopathy are often asymptomatic, with the condition being discovered incidentally during assessment for erythrocytosis.^[1] Notably, **Hemoglobin Columbia Missouri** is electrophoretically silent, meaning it does not separate from normal Hemoglobin A using conventional cellulose acetate or isoelectric focusing methods, making it challenging to detect with routine laboratory screening.^[1]

Genetic and Biochemical Properties

The molecular basis of **Hemoglobin Columbia Missouri** is a missense mutation in an alpha-globin gene, leading to an amino acid substitution in a region critical for hemoglobin's

conformational changes during oxygen binding and release.

Genetic Mutation

- Gene: HBA1 or HBA2 on chromosome 16.
- Mutation Type: Single nucleotide polymorphism (SNP).
- Amino Acid Change: Alanine to Valine at position 88 of the α -globin chain (α 88 Ala>Val).[\[1\]](#)
- Inheritance: Assumed to be autosomal dominant, as individuals are typically heterozygous for the mutation and exhibit the phenotype.

Data Presentation: Biochemical and Hematological Characteristics

Quantitative data for **Hemoglobin Columbia Missouri** is limited in published literature. The defining characteristic is its high oxygen affinity, quantified by a low P50 value. Hematological parameters are characterized by erythrocytosis, with other cell lines typically remaining within normal limits.

Parameter	Reported Value	Normal Adult Range	Significance
Oxygen Affinity (P50, whole blood)	19.3 torr[1]	24-28 mmHg	Significantly decreased P50 indicates a left-shifted oxygen-hemoglobin dissociation curve and high oxygen affinity.
Hemoglobin (Hb)	Elevated	13.6-16.9 g/dL (Male)	Compensatory response to tissue hypoxia.
Hematocrit (Hct)	Elevated	40-50% (Male)	Increased red blood cell mass.
Red Blood Cell Count (RBC)	Elevated	4.2-5.7 million/mcL (Male)	Increased erythropoiesis.
White Blood Cell Count (WBC)	Normal	3.8-10.4 thousand/mm ³	Differentiates from myeloproliferative neoplasms like polycythemia vera.
Platelet Count (PLT)	Normal	152-324 thousand/mm ³ (Male)	Differentiates from myeloproliferative neoplasms.

Note: Specific quantitative values for Hb, Hct, and RBC for **Hemoglobin Columbia Missouri** are not detailed in the primary case report beyond the description of erythrocytosis. The normal ranges provided are typical adult male values for comparison.

Experimental Protocols

The diagnosis of **Hemoglobin Columbia Missouri** requires a high index of suspicion in cases of unexplained erythrocytosis. Since it is not detectable by standard electrophoresis, a specialized diagnostic workflow is necessary.

Protocol 1: Oxygen-Hemoglobin Dissociation Curve and P50 Measurement

This functional assay is the primary screening test to identify a high-oxygen-affinity hemoglobinopathy.

Principle: The oxygen-hemoglobin dissociation curve is generated by exposing a whole blood sample to decreasing oxygen tension and measuring the corresponding hemoglobin oxygen saturation. The P50 is the partial pressure of oxygen (pO_2) at which hemoglobin is 50% saturated. A low P50 value indicates high oxygen affinity.

Methodology (Representative Protocol using a Hemox™ Analyzer):

- **Sample Preparation:**
 - Collect 1-5 mL of whole blood in a sodium heparin anticoagulant tube.
 - Prepare 50 μ L of the whole blood sample.
 - Dilute the sample in 5 mL of Hemox™ Solution buffer (pH 7.4).^{[2][3]} This step lyses the red cells and stabilizes the hemoglobin.
- **Instrumentation and Calibration:**
 - Warm the Hemox™ Analyzer sample chamber to 37°C.^[2]
 - Introduce the sample-buffer mixture into the optical cuvette.
 - Calibrate the instrument according to the manufacturer's specifications.
- **Oxygenation and Deoxygenation:**
 - Fully oxygenate the sample by bubbling compressed air through it for approximately 10 minutes until 100% saturation is achieved.^[4]
 - Initiate the deoxygenation phase by bubbling compressed nitrogen through the sample. This gradually removes dissolved oxygen.^{[2][4]}

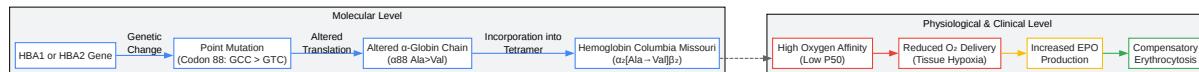
- Data Acquisition:
 - During deoxygenation, the instrument continuously measures the pO_2 via a Clark-type oxygen electrode and the hemoglobin saturation via dual-wavelength spectrophotometry. [\[2\]](#)
 - The data is plotted in real-time on an X-Y recorder or by software, generating a complete oxygen dissociation curve. [\[2\]](#)
- Analysis:
 - The P50 value is determined from the curve as the pO_2 value on the x-axis that corresponds to 50% oxygen saturation on the y-axis. [\[2\]](#)
 - Compare the patient's P50 value to a normal control sample run under the same conditions. A result such as 19.3 torr is significantly lower than the normal range of 24-28 torr, confirming a high-affinity hemoglobin. [\[1\]](#)

Protocol 2: HBA1/HBA2 Gene Sequencing

This is the definitive test to confirm the molecular basis of **Hemoglobin Columbia Missouri**.

Principle: Sanger sequencing is used to determine the exact nucleotide sequence of the coding regions and intron-exon boundaries of the HBA1 and HBA2 genes to identify the specific point mutation responsible for the amino acid change.

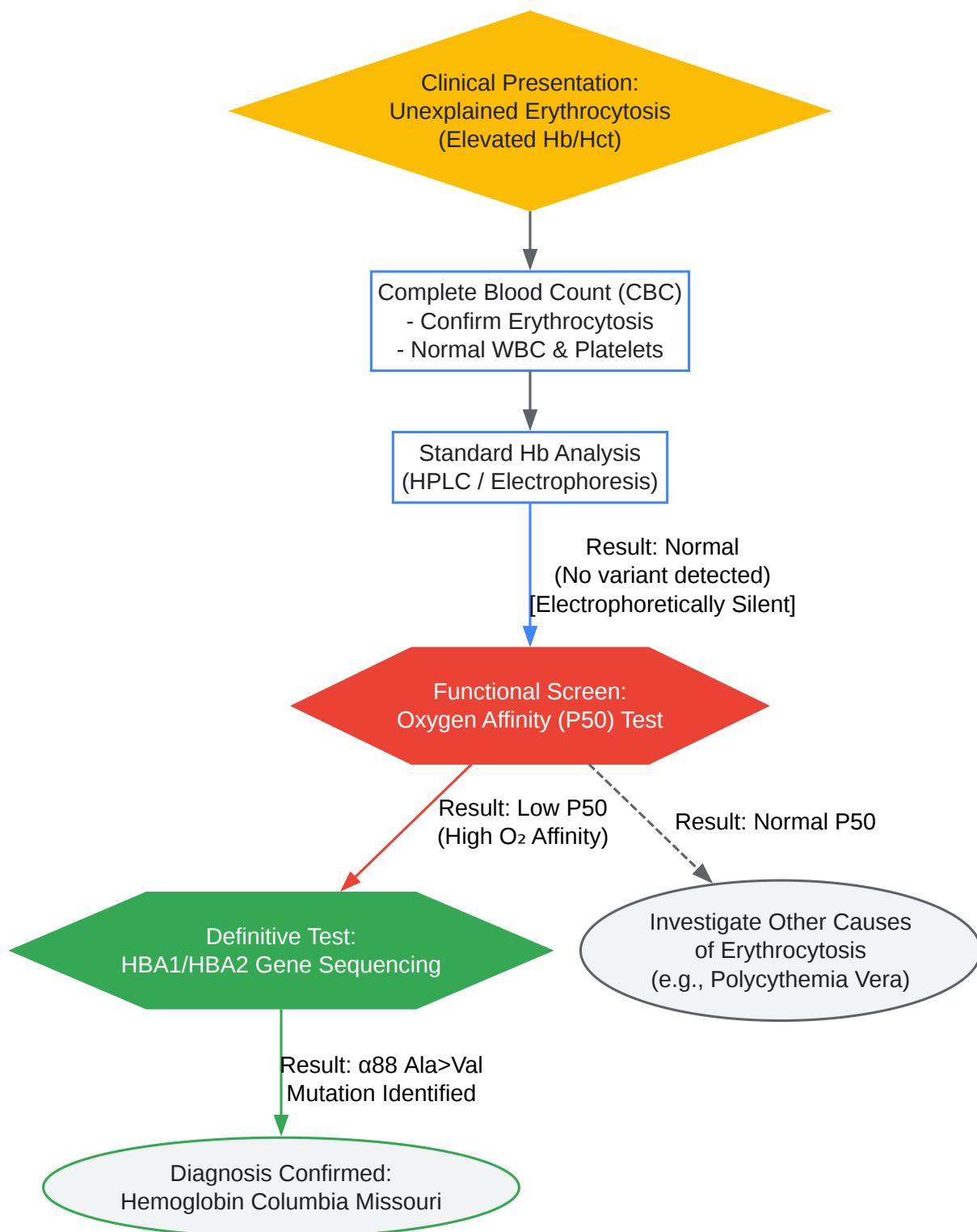
Methodology (Representative Protocol for Sanger Sequencing):


- DNA Extraction:
 - Extract genomic DNA from a whole blood sample (collected in an EDTA tube) using a commercial DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit).
 - Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop).
- Polymerase Chain Reaction (PCR) Amplification:

- Amplify the coding regions of the HBA1 and HBA2 genes. Due to the high homology between the two genes, primers must be designed carefully to specifically amplify each gene if differentiation is required, or to amplify both simultaneously if screening for any alpha-globin variant.
- PCR Reaction Mix (Example):
 - 100-200 ng Genomic DNA
 - 10 μ M Forward Primer
 - 10 μ M Reverse Primer
 - 2X PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
 - Nuclease-free water to final volume.
- PCR Cycling Conditions (Example):
 - Initial Denaturation: 95°C for 5 minutes.
 - 35 Cycles of:
 - Denaturation: 95°C for 30 seconds.
 - Annealing: 58-62°C for 30 seconds (primer-dependent).
 - Extension: 72°C for 1 minute.
 - Final Extension: 72°C for 10 minutes.
- PCR Product Purification:
 - Verify the PCR product size and purity using agarose gel electrophoresis.
 - Purify the PCR product to remove primers and dNTPs using a commercial kit (e.g., ExoSAP-IT™ or a spin column-based kit).
- Cycle Sequencing:

- Perform cycle sequencing reactions using the purified PCR product as a template and a BigDye™ Terminator Cycle Sequencing Kit. Set up separate reactions for the forward and reverse primers.
- Sequencing and Analysis:
 - Purify the cycle sequencing products to remove unincorporated dyes.
 - Perform capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl).
 - Analyze the resulting electropherograms using sequencing analysis software (e.g., SeqMan or FinchTV). Align the patient's sequence to the HBA1 and HBA2 reference sequences (e.g., NM_000558.5 and NM_000517.6) to identify any nucleotide changes. The expected mutation for Hb Columbia Missouri is a G>T transversion at codon 88 (GCC > GTC), resulting in the Ala>Val substitution.

Mandatory Visualizations


Genetic Etiology of Hemoglobin Columbia Missouri

[Click to download full resolution via product page](#)

Caption: Genetic cascade from HBA gene mutation to the clinical phenotype of erythrocytosis.

Diagnostic Workflow for Hemoglobin Columbia Missouri

[Click to download full resolution via product page](#)

Caption: Diagnostic algorithm for identifying **Hemoglobin Columbia Missouri**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hemoglobin Columbia Missouri or alpha 2[88 (F9) Ala---Val]beta 2: a new high-oxygen-affinity hemoglobin that causes erythrocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 3. ahmedical.com [ahmedical.com]
- 4. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hemoglobin Columbia Missouri alpha globin gene mutation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178030#hemoglobin-columbia-missouri-alpha-globin-gene-mutation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com